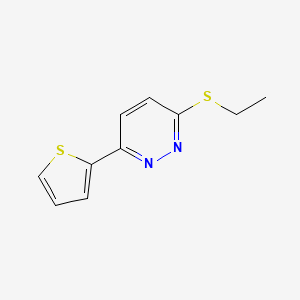![molecular formula C20H22N6O4 B14976066 5-amino-N-benzyl-1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14976066.png)
5-amino-N-benzyl-1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-AMINO-N-BENZYL-1-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-N-BENZYL-1-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and formic acid.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Benzyl Group: The benzyl group is often attached through a benzylation reaction using benzyl halides.
Carbamoylation: The carbamoyl group is introduced using carbamoyl chloride or similar reagents.
Final Coupling: The final compound is obtained by coupling the triazole derivative with 3,4-dimethoxyphenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the carbamoyl group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the amino and benzyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Benzyl halides, carbamoyl chlorides.
Major Products
Oxidation Products: Oxidized derivatives of the triazole ring and benzyl group.
Reduction Products: Reduced forms of the triazole ring and carbamoyl group.
Substitution Products: Various substituted triazole derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to its triazole structure.
Enzyme Inhibition: Can act as an inhibitor for certain enzymes.
Medicine
Drug Development: Investigated for potential use in developing new pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-AMINO-N-BENZYL-1-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with amino acids in the active sites of enzymes, inhibiting their activity . Additionally, the benzyl and carbamoyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity.
相似化合物的比较
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like 5-amino-1,2,4-triazole-3-carboxylic acid share a similar triazole core.
Benzylated Triazoles: Compounds with benzyl groups attached to the triazole ring, such as 1-benzyl-1H-1,2,3-triazole-4-carboxamide.
Uniqueness
Structural Complexity: The combination of the triazole ring with benzyl, amino, and carbamoyl groups makes this compound unique.
属性
分子式 |
C20H22N6O4 |
|---|---|
分子量 |
410.4 g/mol |
IUPAC 名称 |
5-amino-N-benzyl-1-[2-(3,4-dimethoxyanilino)-2-oxoethyl]triazole-4-carboxamide |
InChI |
InChI=1S/C20H22N6O4/c1-29-15-9-8-14(10-16(15)30-2)23-17(27)12-26-19(21)18(24-25-26)20(28)22-11-13-6-4-3-5-7-13/h3-10H,11-12,21H2,1-2H3,(H,22,28)(H,23,27) |
InChI 键 |
IVRSNALPVIPQPS-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-{4-[(2,4-dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B14975987.png)
![Methyl 4-{[6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinolin-4-yl]amino}benzoate](/img/structure/B14975994.png)
![1-Benzyl-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B14976002.png)
![N-(naphthalen-1-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14976008.png)
![N-benzyl-N-isopropyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14976028.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14976038.png)
![Methyl 5-methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14976044.png)
![2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B14976048.png)
![Methyl 4-({[3-cyclopentyl-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B14976062.png)
![2-(4-chlorophenoxy)-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B14976074.png)
![5-amino-N-(2-methoxy-5-methylphenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14976077.png)
![3-(4-methylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B14976091.png)
![2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)amino]ethanol](/img/structure/B14976096.png)
